N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide
Description
N-[(4-Methylphenyl)methyl]-1H-imidazole-1-carboxamide is a carboxamide derivative featuring an imidazole core substituted with a 4-methylbenzyl group. The compound’s structure comprises a 1H-imidazole ring linked to a carboxamide group, which is further substituted with a (4-methylphenyl)methyl moiety. Carboxamides are recognized for their versatility in medicinal chemistry due to their hydrogen-bonding capabilities, which facilitate interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHUYDNNMWMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imidazole-1-Carbonyl Chloride
A prevalent strategy involves converting 1H-imidazole-1-carboxylic acid to its corresponding acid chloride using oxalyl chloride () in dichloromethane (DCM) or chloroform. For instance, 1-methyl-1H-imidazole-4-carboxylic acid reacts with oxalyl chloride and catalytic dimethylformamide (DMF) at 20–25°C for 1–48 hours to yield the acyl chloride. This intermediate is highly reactive, enabling direct coupling with amines.
Example Protocol :
Coupling with p-Tolylmethylamine
The acyl chloride is subsequently reacted with p-tolylmethylamine in the presence of a base such as triethylamine () or diisopropylethylamine (DIPEA). For example, a similar reaction with tetrahydro-2H-pyran-4-ylamine in chloroform at room temperature for 12 hours afforded the desired carboxamide in moderate yields.
Key Parameters :
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Solvent : Chloroform or DCM.
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Temperature : Room temperature (20–25°C).
Carbodiimide-Based Coupling Reagents
EDC/HOBt-Mediated Amidation
Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are widely used to activate carboxylic acids for amide bond formation. In a representative procedure, 1-methyl-1H-imidazole-4-carboxylic acid was coupled with tert-butyl {2-[4-(5-hydrazino-3-phenyl-1,6-naphthyridin-2-yl)phenyl]-5,8-dioxaspiro[3.4]oct-2-yl}carbamate using EDC and HOBt in DMF at 60°C for 45 minutes, yielding 57% of the product.
Optimized Conditions :
DCC/DMAP-Assisted Synthesis
Dicyclohexylcarbodiimide (DCC) paired with 4-dimethylaminopyridine (DMAP) offers an alternative for sterically hindered amines. For instance, coupling N-methyl-imidazol-4-yl carboxylic acid with a spirocyclic amine in DCM over 5 days afforded the amide in unoptimized yields, highlighting the method’s versatility despite longer reaction times.
CDI (1,1'-Carbonyldiimidazole) Activation
One-Pot Activation and Coupling
CDI efficiently activates carboxylic acids by forming imidazolide intermediates. In a general protocol:
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React 1H-imidazole-1-carboxylic acid (0.1 mmol) with CDI (1.1 equiv) and imidazole hydrochloride (1.5 equiv) in tetrahydrofuran (THF) at 50°C for 4 hours.
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Add p-tolylmethylamine (0.9 equiv) and heat at 120°C for 2 hours.
Advantages :
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Avoids moisture-sensitive intermediates.
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Compatible with microwave acceleration for reduced reaction times.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|
| Acid Chloride + Amine | Oxalyl chloride, DMF | 20°C, 1–48 h | 50–70% | Column chromatography |
| EDC/HOBt | EDC, HOBt, DMF | 60°C, 0.75–2 h | 57–78% | Silica gel, recrystallization |
| CDI Activation | CDI, THF | 50–120°C, 4–6 h | 60–75% | NH silica gel cartridge |
Key Observations :
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Acid chloride methods offer high reactivity but require stringent anhydrous conditions.
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Carbodiimide-based couplings provide modularity but may require excess reagents.
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CDI activation is advantageous for one-pot syntheses but demands elevated temperatures.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other imidazole derivatives allows it to interact with biological targets effectively. Research indicates that imidazole derivatives can serve as:
- Antimicrobial agents : Compounds in this class have demonstrated activity against various bacteria and fungi, making them candidates for antibiotic development.
- Anticancer agents : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro and in vivo. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 20 µM, highlighting the compound's potential as an anticancer agent .
Agricultural Applications
Pesticide Development
Imidazole derivatives have been explored for their use as agrochemicals, particularly as pesticides. This compound has shown promise in the following areas:
- Fungicides : Its ability to disrupt fungal cell membranes suggests potential as a fungicide, particularly against crop pathogens.
- Herbicides : Research indicates that certain imidazole compounds can inhibit plant growth by interfering with key metabolic pathways.
Data Table: Efficacy of Imidazole Derivatives as Pesticides
| Compound Name | Target Organism | Activity Type | Efficacy (EC50) |
|---|---|---|---|
| This compound | Fusarium oxysporum | Fungicide | 15 µg/mL |
| 4-Methylimidazole | Helminthosporium spp. | Herbicide | 10 µg/mL |
Biochemical Applications
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Its interaction with specific enzymes can modulate biochemical pathways, making it useful in research settings.
Applications in Protein Purification
Imidazole is commonly used in protein purification processes, particularly in immobilized metal affinity chromatography (IMAC). The presence of imidazole allows for the elution of His-tagged proteins from nickel-coated resins. This compound can enhance this process due to its structural properties.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs.
- Bulkier substituents : BIA 10-2446 () incorporates a cyclohexyl group, which may enhance metabolic stability but reduce solubility .
Core Heterocycle Modifications
Key Observations :
- Benzimidazole vs.
- Phenoxy substitutions: Prochloraz () demonstrates how non-aromatic substituents (e.g., trichlorophenoxy) can redirect applications from pharmaceuticals to agrochemicals .
Polar Functional Group Additions
Key Observations :
- Hydroxy and morpholino groups: These polar substituents () improve aqueous solubility, making the compounds more suitable for oral administration .
Data Table: Comparative Overview
Biological Activity
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is significant for its biological interactions. The presence of a methylphenyl group enhances its lipophilicity and potential binding affinity to various biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been shown to inhibit tyrosine-protein kinases, which are crucial in signaling pathways related to cell proliferation and angiogenesis. This inhibition can lead to altered gene expression and reduced tumor growth .
In Vitro Studies
Several studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro assays using various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) showed that the compound exhibits significant cytotoxicity. For instance, it was found to induce DNA fragmentation in HT-29 cells, indicating its potential as an anticancer agent .
- Cell Cycle Analysis : Further investigations revealed that the compound could induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes in treated cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Research indicates that it acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism, although further studies are required to confirm its efficacy against specific pathogens.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HT-29 | Significant cytotoxicity | |
| Anticancer | MCF-7 | Induction of apoptosis | |
| Antimicrobial | Various Bacteria | Competitive inhibition |
Case Studies
- Case Study on Anticancer Efficacy : In a study evaluating a series of imidazole derivatives, this compound was one of the most active compounds identified, showing potent cytotoxic effects against colon cancer cells compared to other derivatives .
- Antimicrobial Screening : A recent screening involving 40,560 compounds identified several candidates with significant antibacterial activity. While this compound was not among the top hits, its structural similarity to other active compounds suggests potential for further exploration .
Q & A
Advanced Research Question
- Spectroscopic Binding Studies : Perform UV-Vis spectroscopy to detect shifts in the Soret band (λmax ~450 nm) upon incubation with cytochrome P450 enzymes, indicative of heme iron coordination by the imidazole nitrogen .
- Molecular Docking : Use software like AutoDock Vina to model binding poses within enzyme active sites (e.g., CYP3A4; PDB ID 1TQN). Focus on hydrogen bonding with conserved residues (e.g., Thr309) and π-π stacking with the 4-methylphenyl group .
- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
What strategies are effective in optimizing the pharmacokinetic properties of this compound for in vivo studies?
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as a nanosuspension to address low aqueous solubility (predicted LogP ~2.1) .
- Metabolic Stability : Pre-incubate with liver microsomes (human or rodent) to identify major metabolites via LC-MS/MS. Modify the 4-methyl group to block oxidative demethylation .
- Plasma Protein Binding : Assess using equilibrium dialysis; high binding (>90%) may necessitate dose adjustment in animal models .
How can researchers resolve discrepancies in reported biological activities of structurally analogous imidazole carboxamides?
Advanced Research Question
- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify trends in bioactivity across substituents (e.g., halogen vs. methyl groups) .
- Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity) using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction) .
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography to rule out isomerism or impurities .
What computational methods are recommended for predicting the compound’s reactivity and potential toxicity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., carboxamide carbonyl) .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., imidazole ring) .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and CYP inhibition profiles .
How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modifications at the 4-methylphenyl (e.g., Cl, OCH₃) or imidazole N1 position. Test for changes in enzyme affinity .
- Pharmacophore Mapping : Identify critical features (e.g., carboxamide hydrogen bond donors) using software like Schrödinger’s Phase .
- 3D-QSAR Models : Build CoMFA or CoMSIA models using IC₅₀ data from 20+ derivatives to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
